BenchChemオンラインストアへようこそ!

JNJ-54717793

Receptor selectivity Orexin pharmacology Anxiety disorder models

JNJ-54717793 is the first clinical candidate for selective OX1R antagonism, designed for panic and anxiety research without sedation. It achieves >50-fold OX1R selectivity (Ki=16 nM vs. 700 nM for OX2R), enabling clean dissection of OX1R-specific pathways. Orally bioavailable with sustained CNS receptor occupancy (>40% at 6h post-10 mg/kg p.o.) and defined plasma EC50 (85 ng/mL) for PK/PD modeling. Validated in CO₂ and sodium lactate panic provocation models without altering baseline locomotion. The benchmark tool for OX1R SAR and target engagement studies.

Molecular Formula C22H18F4N6O
Molecular Weight 458.4 g/mol
Cat. No. B8726860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-54717793
Molecular FormulaC22H18F4N6O
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESC1CC2C(CC1N2C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)NC5=NC=C(N=C5)C(F)(F)F
InChIInChI=1S/C22H18F4N6O/c23-14-4-1-3-13(19(14)20-27-7-2-8-28-20)21(33)32-12-5-6-16(32)15(9-12)31-18-11-29-17(10-30-18)22(24,25)26/h1-4,7-8,10-12,15-16H,5-6,9H2,(H,30,31)/t12-,15-,16+/m1/s1
InChIKeyNWUAUSABGZEYEW-WQVCFCJDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-54717793: Baseline Characterization of a Brain-Penetrant, Selective Orexin-1 Receptor Antagonist for Anxiety Disorder Research


JNJ-54717793, also known as (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine, is a substituted azabicyclo[2.2.1]heptane derivative developed as a selective orexin-1 receptor (OX1R) antagonist [1]. This compound was optimized from a nonselective dual orexin receptor antagonist (DORA) template to achieve oral bioavailability and CNS penetration [2]. JNJ-54717793 binds with high affinity to human OX1R (Ki = 16 nM) and exhibits 50-fold selectivity over human OX2R (Ki = 700 nM) [1]. It was advanced as the first clinical development candidate for selective OX1R antagonism, specifically targeting anxiety and panic disorders [2].

Why Generic Substitution Fails: The Critical Differentiation of JNJ-54717793 from Dual Orexin Receptor Antagonists and Non-Selective OX1R Tool Compounds


Generic substitution among orexin receptor antagonists is not feasible due to divergent receptor selectivity profiles and pharmacokinetic properties that dictate distinct therapeutic applications. Dual orexin receptor antagonists (DORAs) like suvorexant and almorexant target both OX1R and OX2R, promoting sleep and carrying sedative liabilities [1]. In contrast, JNJ-54717793 was optimized for >50-fold OX1R selectivity, enabling panic and anxiety attenuation without sedation [2]. Furthermore, widely used OX1R tool compounds such as SB-334867 suffer from poor brain penetration and limited selectivity, confounding in vivo interpretation [1]. JNJ-54717793 addresses these gaps through demonstrated CNS exposure, sustained receptor occupancy, and robust efficacy in two translational panic provocation models [2][3].

Quantitative Differentiation of JNJ-54717793: Head-to-Head Evidence Against Key Comparators


OX1R Selectivity: 50-Fold Window Over OX2R Compared to DORAs and Non-Selective Antagonists

JNJ-54717793 demonstrates 50-fold selectivity for OX1R over OX2R, a critical differentiator from dual orexin receptor antagonists (DORAs) that lack this window. In contrast, the DORA suvorexant exhibits sub-10-fold selectivity (OX1R Ki ~0.5 nM, OX2R Ki ~1.5 nM) [1], and the OX1R-preferring tool compound SB-334867 shows only ~50-fold selectivity but with poor brain penetration [2]. JNJ-54717793's selectivity was systematically optimized from a nonselective DORA starting point (compound 5) through iterative SAR, culminating in a >50-fold OX1/OX2 ratio [3].

Receptor selectivity Orexin pharmacology Anxiety disorder models

Brain Penetration and Receptor Occupancy: Sustained CNS Target Engagement Differentiates JNJ-54717793 from SB-334867 and Other OX1R Tool Compounds

JNJ-54717793 achieves robust, sustained OX1R occupancy in rat brain after oral dosing, a critical advantage over the widely used tool compound SB-334867, which exhibits poor brain penetration [1]. Ex vivo autoradiography demonstrated that JNJ-54717793 at 30 mg/kg p.o. achieved 100% OX1R occupancy at 0.5 h and 2 h post-dose, with 41% occupancy remaining at 6 h after a 10 mg/kg dose [2]. The plasma EC50 for brain OX1R occupancy was 85 ng/mL [2]. In contrast, SB-334867 requires intraperitoneal administration for CNS effects due to limited oral bioavailability and brain penetration [1].

CNS drug delivery Receptor occupancy Blood-brain barrier penetration

In Vivo Efficacy in Translational Panic Models: Attenuation of Panic-Like Behavior Without Sedation

JNJ-54717793 significantly attenuated panic-like behaviors and cardiovascular responses in two clinically translational rat models: acute hypercapnia (CO2 challenge) and sodium lactate infusion following GABA synthesis inhibition [1]. In the CO2 model, JNJ-54717793 (30 mg/kg p.o.) reduced panic-associated freezing behavior and tachycardia [1]. In the sodium lactate model, the compound decreased anxiety-related behavior and blunted heart rate and blood pressure increases [1]. Critically, these effects occurred without altering baseline locomotor activity or sleep architecture, confirming a lack of sedation [1][2]. This contrasts with DORAs, which promote sleep and reduce locomotion [3].

Panic disorder CO2 challenge model Sodium lactate infusion Anxiolytic efficacy

Pharmacokinetic Profile: Predicted Once-Daily Human Dosing and Species-Scalable Clearance

JNJ-54717793 exhibits a preclinical pharmacokinetic profile predictive of once-daily dosing in humans, with species-scalable clearance and acceptable oral bioavailability [1]. In rats, oral bioavailability (%F) was 119%, clearance 17 mL/min/kg, and Cmax 1,369 ng/mL at 5 mg/kg [1]. Human clearance was projected at 0.9 mL/min/kg, supporting a 50-320 mg once-daily dose range [1]. This contrasts with many OX1R tool compounds (e.g., SB-334867) that lack favorable oral PK for chronic dosing [2].

Pharmacokinetics Oral bioavailability Human dose prediction Toxicokinetics

Optimized Drug-Like Properties: Metabolic Stability and Developability Profile

JNJ-54717793 was selected from a series of OX1R antagonists based on superior balance of potency, selectivity, and drug-like properties [1]. Key differentiators include low human liver microsome extraction ratio (<0.3), moderate plasma protein binding (20-23% free fraction), and manageable CYP3A4 induction liability (29% of control at 10 μM) [1]. These properties compare favorably to earlier analogs like compound 25, which had higher ER (0.5) and greater PXR induction (39%) [1]. Toxicokinetic studies in rats and mice showed moderate auto-induction after repeat dosing, but exposures remained above the EC50 [1].

ADME Drug metabolism Developability Preclinical safety

Validated Application Scenarios for JNJ-54717793 Based on Quantitative Evidence


Preclinical Panic and Anxiety Research Requiring OX1R-Selective Pharmacology Without Sedation

JNJ-54717793 is the optimal tool for investigating OX1R-mediated mechanisms in panic and anxiety disorders. Its 50-fold OX1R selectivity and oral brain penetration enable studies in rodent CO2 and sodium lactate provocation models, where it attenuates panic-like behaviors without altering baseline locomotion or sleep [1]. This profile allows researchers to dissect OX1R-specific contributions to anxiety circuits without confounding sedative effects inherent to DORAs [2].

Translational Pharmacodynamic Studies Requiring Sustained CNS Target Engagement

For studies requiring quantifiable CNS receptor occupancy, JNJ-54717793 provides a well-characterized plasma EC50 (85 ng/mL) and sustained brain OX1R binding (>40% at 6 h post-10 mg/kg p.o.) [1]. This enables correlation of plasma exposure with target engagement, facilitating translational PK/PD modeling for potential clinical candidates [3].

Medicinal Chemistry Benchmarking of Selective OX1R Antagonist Scaffolds

JNJ-54717793 serves as a benchmark selective OX1R antagonist for structure-activity relationship (SAR) studies. Its optimized profile—achieved through iterative modification of the azabicyclo[2.2.1]heptane core, amide, and heterocyclic moieties—provides a reference point for balancing potency, selectivity, and ADME properties [2]. Researchers developing novel OX1R antagonists can use its Ki (16 nM), selectivity window (50×), and brain occupancy EC50 as comparators.

In Vivo Pharmacology Studies Differentiating OX1R vs OX2R Contributions

JNJ-54717793 is uniquely suited for dissecting the distinct roles of OX1R and OX2R in vivo. While DORAs engage both receptors, JNJ-54717793's high OX1R selectivity allows specific interrogation of OX1R function in anxiety, stress, and addiction models [1][2]. Co-administration with selective OX2R antagonists (e.g., seltorexant) can further delineate receptor-specific pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-54717793

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.